molecular formula C11H10ClN3O2S B2795134 6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride CAS No. 1706459-07-5

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride

Cat. No. B2795134
CAS RN: 1706459-07-5
M. Wt: 283.73
InChI Key: KUJANBSMBKDRCU-UHFFFAOYSA-N
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Description

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride is a complex organic compound that contains an imidazole ring, a thiazole ring, and a pyridine ring . It is part of the imidazo[2,1-b][1,3]thiazole class of compounds, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of this compound involves the condensation of imidazole-2-thiones with 3-aryl-2-propenoyl chlorides in pyridine . The yield of the reaction is around 62%, and the melting point of the product is between 231-233 °C .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H-NMR and 13C-NMR spectroscopy. The 1H-NMR spectrum shows signals for the imidazole and thiazole hydrogens, as well as the aromatic hydrogens of the pyridine ring . The 13C-NMR spectrum provides information about the carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The condensation reaction mentioned earlier is a key step in the formation of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 231-233 °C . It is also soluble in polar solvents like DMSO .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Imidazo[2,1-b]thiazines, which are part of the compound , are an important class of nitrogen- and sulfur-containing heterocyclic compounds . They represent a significant number of bioactive substances and have been used in the synthesis of various compounds .

Inhibitor of Trypanosoma Brucei

One of the bioactive substances derived from imidazo[2,1-b]thiazines has been found to inhibit Trypanosoma brucei 427, a parasite that causes African sleeping sickness . This substance has good metabolic stability and excellent cell permeability .

Inhibitor of Factor IXa

Another derivative of imidazo[2,1-b]thiazines, benzimidazo-[2,1-b]thiazine, has been identified as an inhibitor of factor IXa . Factor IXa is a coagulation factor that plays a crucial role in blood clotting.

Antituberculosis Activity

Fluorine-containing derivatives of imidazo[2,1-b]thiazines have shown antituberculosis activity against Mycobacterium tuberculosis H37Rv . This suggests potential use in the development of new antituberculosis drugs .

Antagonists of Orphan Receptors GPR18 and GPR55

Some derivatives of imidazo[2,1-b]thiazines have been found to be antagonists of orphan receptors GPR18 and GPR55 . These receptors are associated with G-protein and interact with some ligands of cannabinoid receptors .

Electroluminescent Materials for OLED Devices

In the past few years, imidazo-[2,1-b]thiazine derivatives have found practical application and are being actively studied as electroluminescent materials for OLED devices .

Anticancer Activity

Some imidazo[2,1-b]thiazole derivatives have shown promising inhibitory activity over most of the cancer cell lines . For instance, one derivative exhibited remarkable effects against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .

Antimycobacterial Agents

Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have been designed and synthesized as potential antimycobacterial agents . Some of these compounds showed submicromolar inhibitory activity against various tumor cell lines .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities. Given the diverse activities exhibited by other imidazo[2,1-b][1,3]thiazole derivatives , this compound could potentially be a valuable target for drug development. Additionally, new synthetic methods for its preparation could also be explored .

properties

IUPAC Name

6-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S.ClH/c15-10(16)8-3-1-2-7(13-8)9-6-12-11-14(9)4-5-17-11;/h1-3,6H,4-5H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJANBSMBKDRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(N21)C3=NC(=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride

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